molecular formula C42H66O14 B15186939 Calenduloside G CAS No. 26020-15-5

Calenduloside G

Cat. No.: B15186939
CAS No.: 26020-15-5
M. Wt: 795.0 g/mol
InChI Key: BQPYEFAVIPEQIK-AGCVEWRESA-N
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Description

. This compound is part of a larger family of calendulosides, which are known for their diverse biological activities. Calenduloside G has garnered interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calenduloside G typically involves the extraction from natural sources, particularly the roots of Calendula officinalis . The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate the pure compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented, but general methods for triterpenoid saponins involve the use of organic solvents like methanol, ethanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale production would require optimization of solvent use, extraction times, and purification techniques to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) could be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions

Calenduloside G can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in modified glycosides with different functional groups .

Mechanism of Action

The mechanism of action of Calenduloside G involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Properties

CAS No.

26020-15-5

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1

InChI Key

BQPYEFAVIPEQIK-AGCVEWRESA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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